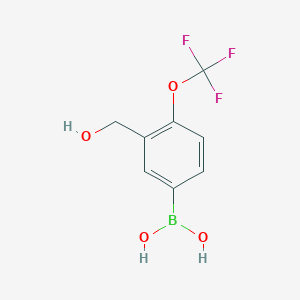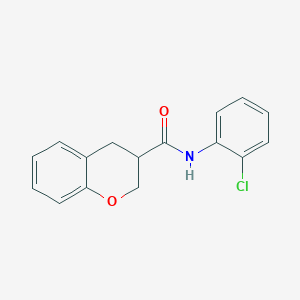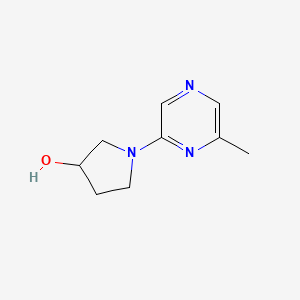
Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. The quinoxaline core is substituted with a tert-butyl carboxylate group and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoxaline core would likely contribute to the rigidity of the molecule, while the tert-butyl carboxylate and methoxyphenyl groups could influence its polarity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The quinoxaline core might participate in various reactions, especially if it’s part of a larger system. The tert-butyl carboxylate and methoxyphenyl groups could also be involved in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would affect properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Chemical Properties
Liquid- and Solid-Phase Synthesis of Quinoxalines : A study by Attanasi et al. (2001) demonstrated the synthesis of 3-methylquinoxaline-2-carboxylates via reactions of tert-butoxycarbonyl diazenyl but-2-enes with aromatic 1,2-diamines, both in liquid and solid phases.
C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones : Research by Xie et al. (2019) explores the preparation of quinoxaline-3-carboxylates through metal- and base-free conditions, highlighting the role of tert-butyl carbazate in the synthesis process.
Applications in Material Science
Synthesis of Dendritic Macromolecules : Pesak et al. (1997) conducted a study on the synthesis of phenylacetylene dendrimers terminated with tert-butyl esters. Their research, detailed in this article, focused on the transformation of these esters to carboxylic acids and the solubility characteristics of the resulting dendrimers.
Production of 3-Methoxy Pyrrole Carboxylic Acid tert-Butyl Esters : Wasserman et al. (2004) investigated the photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate, yielding various pyrrole derivatives. This process is significant for synthesizing prodigiosin and its analogs, as detailed in their study.
Biological and Pharmacological Research
- Nitrone Design for Stroke Treatment : The 2020 study by Marco-Contelles reviews the advancement of tetramethylpyrazine nitrones and quinolylnitrones in stroke treatment, showcasing their therapeutic applications as free radical scavengers.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 3-(3-methoxyphenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)25-19(23)22-13-17(14-8-7-9-15(12-14)24-4)21-16-10-5-6-11-18(16)22/h5-12,17,21H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUHPUFGSJIAJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2375114.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2375118.png)
![2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2375119.png)
![(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2375120.png)


![1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2375124.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2375125.png)

![1-[4-[2-(4-Chlorophenyl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2375128.png)
![N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2375129.png)
![N-(4-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2375136.png)